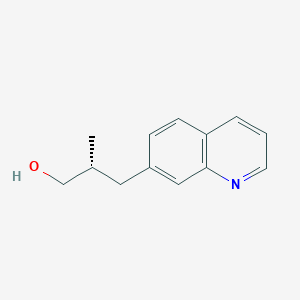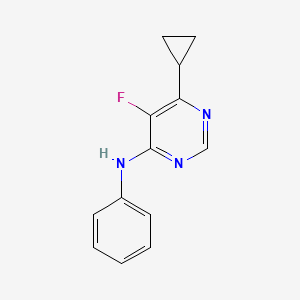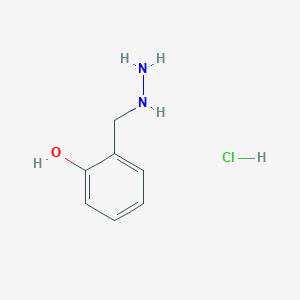
2-(Hydrazinylmethyl)phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydrazinylmethyl)phenol;hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl. It is a derivative of phenol, where a hydrazinylmethyl group is attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydrazinylmethyl)phenol;hydrochloride typically involves the reaction of phenol with formaldehyde and hydrazine. The reaction is carried out under acidic conditions to form the hydrochloride salt. The general reaction scheme is as follows:
- Phenol + Formaldehyde + Hydrazine → 2-(Hydrazinylmethyl)phenol
- 2-(Hydrazinylmethyl)phenol + HCl → this compound
The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydrazinylmethyl)phenol;hydrochloride undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding quinones.
- Reduction : It can be reduced to form hydrazine derivatives.
- Substitution : The hydrazinylmethyl group can participate in substitution reactions with other electrophiles.
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
- Oxidation : Quinones and related compounds.
- Reduction : Hydrazine derivatives.
- Substitution : Various substituted phenol derivatives.
Scientific Research Applications
2-(Hydrazinylmethyl)phenol;hydrochloride has several applications in scientific research:
- Chemistry : Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored for its potential use in drug development and as a therapeutic agent.
- Industry : Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydrazinylmethyl)phenol;hydrochloride involves its interaction with various molecular targets. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds:
- 4-(Hydrazinylmethyl)phenol;hydrochloride
- 2-(Hydrazinylmethyl)aniline;hydrochloride
- 2-(Hydrazinylmethyl)benzoic acid;hydrochloride
Uniqueness: 2-(Hydrazinylmethyl)phenol;hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(hydrazinylmethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-9-5-6-3-1-2-4-7(6)10;/h1-4,9-10H,5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJFEEQMVLOVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide](/img/structure/B2895087.png)
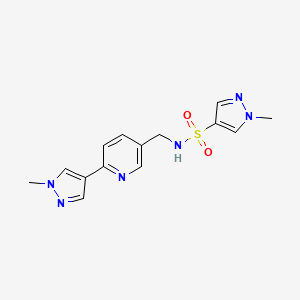
![3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(2-phenylethyl)thiourea](/img/structure/B2895089.png)
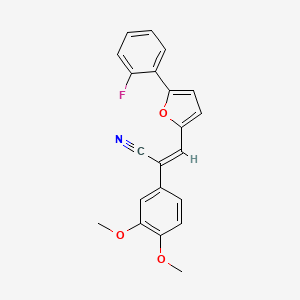
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)

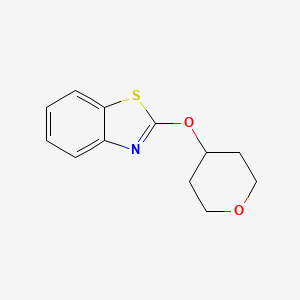
![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2895095.png)
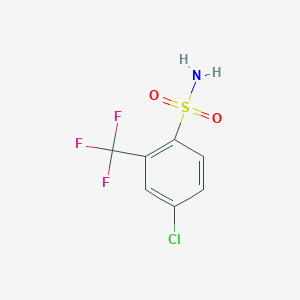
![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2895108.png)
